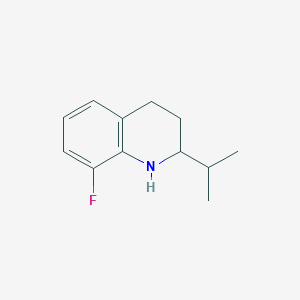
8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom and an isopropyl group in its structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and fluorinated reagents.
Cyclization Reaction: The key step involves a cyclization reaction to form the tetrahydroquinoline core.
Isopropylation: The isopropyl group is introduced through alkylation reactions using isopropyl halides or alcohols in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and reflux conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases, G-protein-coupled receptors (GPCRs), and ion channels.
Pathways Involved: It modulates signaling pathways, including the MAP kinase pathway, which is crucial for cell proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
8-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the isopropyl group, affecting its pharmacokinetics and receptor binding affinity.
2-(Propan-2-yl)-quinoline: Lacks the tetrahydro structure, leading to different reactivity and stability.
Uniqueness
8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the fluorine atom and the isopropyl group, which enhance its chemical stability, lipophilicity, and biological activity compared to its analogs .
特性
分子式 |
C12H16FN |
|---|---|
分子量 |
193.26 g/mol |
IUPAC名 |
8-fluoro-2-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H16FN/c1-8(2)11-7-6-9-4-3-5-10(13)12(9)14-11/h3-5,8,11,14H,6-7H2,1-2H3 |
InChIキー |
SDXLRXXVSVTJJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC2=C(N1)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




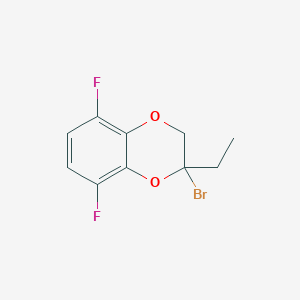
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)
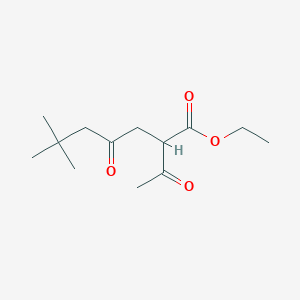
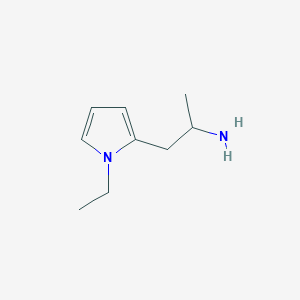
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
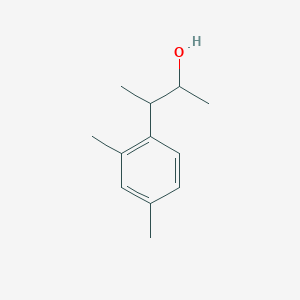
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)

